Cas no 944897-09-0 (2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine)
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
- 2-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine
- 2-phenyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-c]pyridine
- Oxazolo[4,5-c]pyridine, 4,5,6,7-tetrahydro-2-phenyl-
- 944897-09-0
- DTXSID10735619
- SCHEMBL12490023
- AB61467
- DB-365246
-
- Inchi: 1S/C12H12N2O/c1-2-4-9(5-3-1)12-14-10-8-13-7-6-11(10)15-12/h1-5,13H,6-8H2
- InChI Key: ZRZOIXIKABLZIN-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=NC2CNCCC1=2
Computed Properties
- Exact Mass: 200.094963011g/mol
- Monoisotopic Mass: 200.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.1Ų
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188002-1g |
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine |
944897-09-0 | 95% | 1g |
$1598.40 | 2023-08-31 | |
| Crysdot LLC | CD11006896-1g |
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine |
944897-09-0 | 95+% | 1g |
$1469 | 2024-07-19 | |
| Chemenu | CM172343-1g |
2-phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine |
944897-09-0 | 95% | 1g |
$1424 | 2024-07-19 |
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine: A Versatile Scaffold in Medicinal Chemistry
2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS No. 944897-09-0) represents a unique class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound features a fused oxazolopyridine core, which is a promising scaffold for the development of pharmaceutical agents targeting various biological processes. The structural complexity of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine enables it to interact with multiple molecular targets, making it a valuable candidate for drug discovery programs.
Recent studies have highlighted the potential of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine in modulating signaling pathways associated with neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that derivatives of this scaffold exhibit selective antagonism against the α7 nicotinic acetylcholine receptor, which is implicated in Alzheimer’s disease pathology. This finding underscores the importance of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine as a lead compound for the development of cognitive enhancers.
The synthesis of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has been optimized through catalytic methods that reduce environmental impact while maintaining high yields. A 2024 study in Organic & Biomolecular Chemistry reported a green synthesis approach using microwave-assisted protocols, which significantly reduced reaction times and energy consumption. This advancement aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, particularly for compounds like 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine that are being explored for therapeutic applications.
Pharmacological investigations into 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine have revealed its potential as an anticonvulsant agent. A 2023 preclinical study published in Pharmaceutical Research demonstrated that this compound exhibits dose-dependent anticonvulsant activity in animal models of epilepsy. The mechanism of action appears to involve modulation of GABAergic neurotransmission, suggesting its utility in the treatment of seizure disorders. These findings highlight the broad therapeutic potential of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine across multiple disease indications.
Structural modifications of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine have been extensively studied to enhance its pharmacological profile. A 2024 review in Drug Discovery Today summarized the impact of substituent variations on the compound's biological activity. For example, introducing hydrophobic groups at the phenyl ring improved membrane permeability, while polar substitutions enhanced solubility. These modifications are critical for optimizing the compound's therapeutic index and reducing off-target effects, which are essential considerations in drug development.
The role of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine in metabolic pathways has also been explored. A 2023 metabolomics study published in Chemical Research in Toxicology identified this compound as a potential biomarker for assessing drug metabolism in liver tissue. This discovery could have significant implications for personalized medicine, where the ability to predict individual responses to therapeutic agents is crucial. The compound's metabolic profile provides insights into its biotransformation and clearance mechanisms, which are important for determining dosing regimens.
Recent advances in computational chemistry have further expanded the understanding of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine's molecular interactions. A 2024 study in Journal of Chemical Information and Modeling employed molecular docking simulations to predict the compound's binding affinity for various protein targets. These simulations revealed potential interactions with enzymes involved in inflammation and oxidative stress, suggesting additional therapeutic applications for this compound. Such computational tools are increasingly vital for accelerating drug discovery processes.
Despite its promising properties, the development of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine as a therapeutic agent faces challenges related to bioavailability and toxicity. A 2023 safety evaluation in Toxicological Sciences reported that certain derivatives exhibited hepatotoxic effects at high concentrations, emphasizing the need for rigorous preclinical testing. These findings highlight the importance of balancing therapeutic efficacy with safety profiles when advancing this compound through the drug development pipeline.
In conclusion, 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine (CAS No. 944897-09-0) represents a promising scaffold in medicinal chemistry with diverse potential applications. Its structural versatility, combined with recent advances in synthetic and computational methods, positions it as a valuable candidate for further exploration in pharmaceutical research. Continued investigation into its pharmacological properties and therapeutic applications will be critical for realizing its full potential in the treatment of various diseases.
For researchers and pharmaceutical developers, the study of 2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine offers opportunities to innovate in drug discovery while addressing sustainability and safety concerns. Collaborative efforts across disciplines will be essential to translate these findings into effective therapeutic solutions for patients.
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